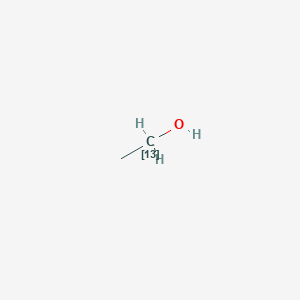

Ethanol-1-13C

Overview

Description

Ethanol-1-13C is a useful research compound. Its molecular formula is C2H6O and its molecular weight is 47.061 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vivo Detection of Metabolic Products : Ethanol-1-13C has been used to label brain metabolites after administration to rats, with 13C labels detected in glutamate, glutamine, and aspartate. This helps in studying brain metabolism and neurotransmission related to alcohol administration (Xiang & Shen, 2011).

Metabolic Flux Analysis : this compound has been employed in metabolic flux analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS), enabling the determination of the concentration and labeling degree of ethanol originating from 1-13C-labeling experiments. This method is particularly useful in high-throughput analysis for studying yeast strains (Hollemeyer et al., 2007).

Studying Ethanol's Role in Cellular Metabolism : Research has used 1H-NMR and 13C-NMR spectroscopy to investigate metabolite flux involving pyruvate, ethanol, acetyl-CoA, and glutamate via the Krebs cycle in Saccharomyces cerevisiae cells fed with this compound. This helps understand the role of ethanol in cellular metabolic pathways (Tran-Dinh et al., 1991).

Investigating Ethanol's Effects on Neurotransmitter Pathways : Studies have used this compound to understand the effects of ethanol on neuronal and astroglial metabolism, particularly focusing on glutamatergic and GABAergic neurotransmitter pathways. This is crucial for understanding the impact of alcohol on the brain at a molecular level (Tiwari et al., 2014).

Sensitivity Comparisons in Pharmacology : this compound has been used to improve the sensitivity of proton NMR editing techniques for studying the pharmacology of 13C-labeled ethanol in vivo. This has significantly improved the time resolution for observing the influx and efflux of 13C-labeled compounds (Novotny et al., 1990).

Investigating Ethanol Conversion Mechanisms : Research has utilized 13C NMR and vapor-phase chromatography to investigate how ethanol converts to hydrocarbons on synthetic zeolites, providing insights into the mechanisms of ethanol conversion relevant to fuel production (Derouane et al., 1978).

Safety and Hazards

Future Directions

Relevant Papers

There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including this compound, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .

Mechanism of Action

Target of Action

Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.

Mode of Action

This compound alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .

Biochemical Pathways

This compound is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .

Result of Action

The action of this compound at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .

Biochemical Analysis

Biochemical Properties

Ethanol-1-13C participates in numerous biochemical reactions. It can be metabolized in the body, primarily in the liver, through several enzymatic processes. The primary enzymes involved in its metabolism are alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes facilitate the conversion of this compound to acetaldehyde and then to acetate, respectively . The interactions between this compound and these enzymes are typically characterized by the transfer of a hydride ion .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, a model organism often used in biochemical studies, this compound has been shown to enhance ATP regeneration due to ethanol assimilation, which was critical for high S-adenosyl-L-methionine (SAM) accumulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, such as alcohol dehydrogenase, facilitating the conversion of this compound to acetaldehyde . This process involves the transfer of a hydride ion from this compound to the enzyme’s coenzyme, NAD+, resulting in the formation of NADH .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study involving 13C metabolic flux analysis, it was observed that the metabolic flux levels of the tricarboxylic acid cycle and glyoxylate shunt in the ethanol culture were significantly higher than that of glucose . This suggests that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes . This process results in the conversion of this compound to acetaldehyde and then to acetate, which can then enter the citric acid cycle .

Properties

IUPAC Name |

(113C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480248 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-23-5 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

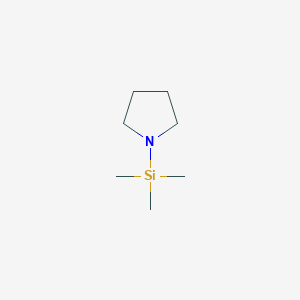

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)